molecular formula C11H12N2O B11905229 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone CAS No. 502611-89-4

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11905229
CAS No.: 502611-89-4
M. Wt: 188.23 g/mol
InChI Key: HWMVFFKLKBRJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Isoquinoline (B145761) Derivatives Research

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities. evitachem.comresearchgate.net Consequently, the chemistry of isoquinoline derivatives is a cornerstone of modern drug discovery and materials science. umn.edu Research in this area is extensive, focusing on the synthesis of novel derivatives and the exploration of their therapeutic potential.

The development of synthetic methodologies to construct the isoquinoline core, such as the Pomeranz–Fritsch–Bobbitt and Pictet-Spengler cyclizations, has been a classical focus and continues to be refined for efficiency and stereoselectivity. mdpi.com Contemporary research often emphasizes greener and more efficient synthetic routes, such as microwave-assisted reactions or the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400), to produce these heterocyclic scaffolds. researchgate.net The functionalization of the isoquinoline ring system is a key strategy to modulate the physicochemical and biological properties of the resulting molecules, making compounds like 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone valuable intermediates.

Significance of the Amino and Ethanone (B97240) Moieties in Heterocyclic Synthesis

The strategic placement of the amino (-NH2) and ethanone (-C(O)CH3) groups on the isoquinoline scaffold endows this compound with specific reactivity and synthetic potential.

The amino group is a fundamental functional group in organic chemistry and is a crucial component in many pharmaceuticals, agrochemicals, and dyes. rsc.org In synthetic chemistry, the aromatic amino group serves as a versatile handle for a wide range of transformations. It can act as a nucleophile, participate in diazotization reactions to introduce other functionalities, and be used in cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. A common synthetic route to introduce an amino group onto an aromatic ring is through the reduction of a corresponding nitroarene, often achieved with high chemoselectivity using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or iron-mediated reductions. rsc.orgchemicalbook.com

Overview of Research Trajectories for Related Chemical Entities

The research trajectory for a specific compound like this compound can often be inferred from studies on structurally related molecules. The field of heterocyclic chemistry is driven by the quest for new functional molecules, from therapeutics to materials for organic electronics. umn.eduacs.org

One significant area of research involves the synthesis of libraries of related analogs for biological screening. For instance, derivatives of thieno[2,3-c]isoquinoline have been synthesized and evaluated for antimicrobial activity, demonstrating how the core structure can be used as a scaffold for discovering new bioactive agents. researchgate.net Similarly, research into 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone highlights another trajectory: its study as a potential impurity in pharmaceutical formulations, which is critical for understanding the safety and efficacy profiles of medications. evitachem.com

Furthermore, the development of novel synthetic methods remains a perpetual goal. Recent advances include the Rh(III)-catalyzed divergent synthesis of complex molecules from quinoline (B57606) derivatives, showcasing the ongoing innovation in C-H activation and bond cleavage strategies to build molecular complexity. acs.org The synthesis of isoquinoline derivatives with specific photophysical properties is another active research front, with applications in fluorescent probes and organic electronics. mdpi.com These diverse research avenues underscore the potential directions that studies involving this compound could take, leveraging its unique combination of functional groups for applications in medicinal chemistry, materials science, and synthetic methodology development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502611-89-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(7-amino-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-6H,7,12H2,1H3

InChI Key

HWMVFFKLKBRJMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)N)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 7 Aminoisoquinolin 2 1h Yl Ethanone and Its Analogues

Strategic Approaches to Isoquinoline (B145761) Core Formation

The construction of the fundamental isoquinoline skeleton is the primary step in the synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone. Several classical and modern synthetic strategies can be employed, primarily falling into two categories: building the ring system from acyclic precursors through cyclization reactions or modifying an existing isoquinoline framework.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful methods for constructing the bicyclic isoquinoline core from simpler, more readily available starting materials. These methods involve the formation of one or more rings in a single or multi-step sequence.

Classic named reactions for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. wikipedia.orgwikipedia.orgwikipedia.org

Bischler-Napieralski Reaction: This method involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines. nrochemistry.comorganic-chemistry.org These intermediates can then be oxidized to the corresponding aromatic isoquinolines. The reaction is an intramolecular electrophilic aromatic substitution and is generally most effective when the aromatic ring contains electron-donating groups. nrochemistry.com For the synthesis of a 7-amino substituted isoquinoline, a precursor such as a β-(3-nitrophenyl)ethylamine derivative would be required, which can be challenging due to the electron-withdrawing nature of the nitro group. nih.gov

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.com The reaction can be considered a special case of the Mannich reaction. wikipedia.org To obtain the aromatic isoquinoline core, the resulting tetrahydroisoquinoline must be oxidized. acs.org Similar to the Bischler-Napieralski reaction, the success of the cyclization is dependent on the nucleophilicity of the aromatic ring. wikipedia.org

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to produce an isoquinoline. wikipedia.orgchemistry-reaction.com While versatile, this reaction can give low yields, and the harsh acidic conditions may not be suitable for all substrates. organicreactions.org Modifications to this reaction, such as using Lewis acids, have been developed to improve yields and expand its scope. wikipedia.org

Modern approaches often utilize transition-metal catalysis to achieve cyclization under milder conditions with greater efficiency and functional group tolerance. organic-chemistry.org For instance, palladium- and copper-catalyzed reactions can be used to construct the isoquinoline ring from ortho-haloarylaldehydes and alkynes. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes also provides a direct route to isoquinolone derivatives, which can be further transformed into isoquinolines. nih.gov

Table 1: Comparison of Classical Isoquinoline Synthesis Methods

Reaction Name Precursors Key Reagents/Conditions Product Key Features
Bischler-Napieralski β-arylethylamide POCl₃, P₂O₅, refluxing acid 3,4-Dihydroisoquinoline Effective for electron-rich arenes; requires subsequent oxidation. wikipedia.orgnrochemistry.com
Pictet-Spengler β-arylethylamine, aldehyde/ketone Acid catalyst (e.g., HCl, TFA) 1,2,3,4-Tetrahydroisoquinoline Forms a fully reduced heterocyclic ring; requires oxidation. wikipedia.orgnumberanalytics.com
Pomeranz-Fritsch Benzaldehyde, 2,2-dialkoxyethylamine Strong acid (e.g., H₂SO₄) Isoquinoline Directly yields the aromatic isoquinoline. wikipedia.orgrsc.org

Derivatization of Precursor Isoquinolines

An alternative strategy to de novo synthesis is the modification of a pre-existing, simpler isoquinoline molecule. This approach is particularly useful if a suitably substituted isoquinoline is commercially available or easily prepared. For the synthesis of the target molecule, one could start with isoquinoline itself and introduce the required amino group at the 7-position. This often involves electrophilic nitration followed by reduction. The derivatization can also involve functionalization at other positions of the ring system to build complexity. acs.org For example, palladium-catalyzed cross-coupling reactions on halogenated isoquinolines can introduce a variety of substituents.

Functional Group Interconversions for Amino and Ethanone (B97240) Introduction

Once the isoquinoline core is established, the next critical phase is the introduction and manipulation of the amino and ethanone (acetyl) functional groups to arrive at the final structure of this compound. This involves a sequence of reactions, including reduction, amination, and acylation.

Acylation Reactions to Form Ethanone Derivatives

The introduction of the ethanone (acetyl) group at the nitrogen of the isoquinoline ring (N-acetylation) is a key step. The target molecule, being a 1,2-dihydroisoquinoline (B1215523) derivative, possesses a secondary amine character at the N-2 position, making it amenable to acylation.

This transformation is typically achieved using standard acylating agents such as acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. researchgate.net A more sustainable approach that avoids hazardous reagents involves the use of acetonitrile (B52724) as both the acetylating agent and solvent, catalyzed by alumina (B75360) under continuous-flow conditions. nih.gov This method has been shown to be effective for a range of aromatic and aliphatic amines. nih.gov

The timing of this step is crucial. Acetylation could be performed on 7-amino-1,2-dihydroisoquinoline. The presence of the primary amino group at C-7 means that chemoselectivity could be an issue, potentially leading to di-acetylation. Protecting the C-7 amino group before N-acetylation might be necessary.

Amination Strategies at Specific Ring Positions

Introducing an amino group at the C-7 position of the isoquinoline ring is a pivotal transformation. The most common strategy for this is not a direct amination but rather a two-step process involving nitration followed by reduction.

Nitration: Electrophilic nitration of isoquinoline typically occurs on the benzene (B151609) ring, but can lead to a mixture of 5- and 8-nitroisoquinolines. To achieve substitution at the 7-position, a directing group or a multi-step synthesis starting from an appropriately substituted benzene derivative is usually required. Synthesis of 7-nitroisoquinoline (B179579) has been reported and it is a known precursor. bldpharm.com

Reduction: The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and efficient method. nih.gov Other metal-based catalysts, including nanoparticles, have also been explored for the reduction of nitroarenes. nih.gov

This reduction yields 7-aminoisoquinoline, a key intermediate. The final structure of this compound is a 1,2-dihydroisoquinoline. Therefore, a subsequent partial reduction of the pyridine ring of 7-aminoisoquinoline is necessary. This selective reduction can be challenging. Alternatively, the synthesis could start from a precursor that already contains the amino group or a protected version of it, which is then used in a cyclization reaction to form the 7-aminoisoquinoline core.

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the catalytic systems and reaction conditions employed.

For the formation of the isoquinoline core, transition-metal catalysts are instrumental.

Palladium and Copper: These catalysts are frequently used in coupling and cyclization reactions to build the isoquinoline skeleton. organic-chemistry.org For example, a palladium-catalyzed α-arylation of an enolate followed by in situ trapping and aromatization can furnish substituted isoquinolines. nih.gov

Rhodium: Rhodium catalysts, particularly [Cp*Rh(III)] complexes, are effective for C-H activation/annulation reactions of benzamides with alkynes or hydrazones to form isoquinolines and isoquinolones. nih.gov

Ruthenium: Ruthenium catalysts have been employed in the C-H functionalization/annulation of benzylamines to give isoquinolines. organic-chemistry.org

The reduction of the nitro group to an amine is often optimized by selecting the appropriate catalyst and reaction conditions. While Pd/C is a workhorse, other systems using gold or other metal nanoparticles can offer advantages in terms of mildness and selectivity. nih.gov

The partial reduction of the aromatic isoquinoline ring to a 1,2-dihydroisoquinoline is a delicate transformation. Anion-binding catalysis has been shown to effect the enantioselective dearomatization of isoquinolines, although this leads to α-aminophosphonates. rsc.org The development of specific catalytic systems for the selective hydrogenation of the pyridine part of the isoquinoline ring, especially in the presence of other functional groups, is an active area of research.

Reaction optimization often involves screening of catalysts, solvents, temperatures, and additives. The use of microwave irradiation can significantly shorten reaction times, particularly in cyclization reactions. organic-chemistry.org Green chemistry principles are also increasingly being applied, for instance, through the use of less hazardous reagents like acetonitrile for acetylation or employing recyclable catalysts. nih.gov

Table 2: Catalytic Systems in Isoquinoline Synthesis and Functionalization

Reaction Type Catalyst System Substrates Product Type Reference
C-H Annulation [Cp*Rh(III)] Benzamides, Alkynes Isoquinolones nih.gov
Enolate Arylation Palladium complexes Methyl ketones, Aryl bromides Substituted Isoquinolines nih.gov
Nitro Reduction Palladium on Carbon (Pd/C), H₂ Nitroarenes Anilines nih.gov
N-Acetylation Alumina (Al₂O₃) Amines, Acetonitrile Amides nih.gov
Dearomatization Chiral thiourea (B124793) derivatives Isoquinolines, Silyl phosphite Cyclic α-aminophosphonates rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the construction of the isoquinoline core. Various metals, including palladium, copper, rhodium, and nickel, have been employed to facilitate C-C and C-N bond formations, leading to the efficient synthesis of isoquinoline derivatives. organic-chemistry.orgnih.govnih.gov

One notable strategy involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org This sequential approach offers high yields and short reaction times. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation has been utilized in the reaction of oximes with diazo compounds to produce multisubstituted isoquinolines under mild conditions and without the need for an external oxidant. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. For instance, a cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds, catalyzed by copper, provides a chemo- and regioselective route to functionalized isoquinolines. organic-chemistry.org Another copper-catalyzed method involves the denitrogenative transannulation of 3-aminoindazoles to furnish 1-aminoisoquinolines. organic-chemistry.org

Recent advancements have also explored nickel-catalyzed annulation of chlorohalobenzimidamides with terminal alkynes as a pathway to isoquinoline-fused benzimidazoles. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions for Isoquinoline Synthesis

Catalyst/MetalReactantsProduct TypeReference
Palladium/Coppertert-butylimine of o-iodobenzaldehyde, terminal acetylenesIsoquinolines organic-chemistry.org
Rhodium(III)Oximes, diazo compoundsMultisubstituted isoquinolines organic-chemistry.org
Copper(I)2-haloaryloxime acetates, active methylene compoundsFunctionalized isoquinolines organic-chemistry.org
Copper3-aminoindazoles1-Aminoisoquinolines organic-chemistry.org
NickelChlorohalobenzimidamides, terminal alkynesIsoquinoline-fused benzimidazoles nih.gov

Ligand Design and Solvent Effects on Reaction Efficacy

The efficacy of transition metal-catalyzed reactions is profoundly influenced by the choice of ligands and solvents. Ligands can modulate the reactivity and selectivity of the metal center, while solvents can affect solubility, reaction rates, and even the reaction pathway itself. rsc.org

In the context of isoquinoline synthesis, the use of bidentate ligands, such as 2-hydrazinylpyridine, has been shown to enable high catalytic reactivity in cobalt-catalyzed C-H coupling/cyclization reactions, circumventing the need for expensive privileged ligands. organic-chemistry.org

Solvent choice is also critical. For instance, in the synthesis of aporphine-type natural products via a radical cation pathway, hexafluoroisopropanol (HFIP) was used as the solvent to stabilize the aromatic radical cations. rsc.org The high viscosity of HFIP also improved mixing efficiency in a continuous flow system. rsc.org In contrast, wet acetonitrile (CH3CN) was found to divert the synthesis towards morphinedienone-type natural products. rsc.org The use of dimethylformamide (DMF) has been noted as a solvent for the cycloisomerization of C4-substituted allenyl ketones to yield C3-allylated furans, which can be precursors to isoquinoline systems. nih.gov

Table 2: Impact of Ligands and Solvents on Isoquinoline Synthesis

Ligand/SolventMetal/Reaction TypeEffectReference
2-HydrazinylpyridineCobalt/C-H couplingEnables high catalytic reactivity without privileged ligands organic-chemistry.org
Hexafluoroisopropanol (HFIP)PIFA/BF3·Et2O / Radical Cation FormationStabilizes aromatic radical cations, selective for aporphine (B1220529) products rsc.org
Wet Acetonitrile (CH3CN)PIDA/TMSOTf / CyclizationDiverts synthesis to morphinedienone-type products rsc.org
Dimethylformamide (DMF)Palladium / CycloisomerizationFacilitates formation of C3-allylated furans nih.gov

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure isoquinoline alkaloids is of great importance, as the biological activity often resides in a single enantiomer. Stereoselective synthesis and chiral resolution are the primary strategies to achieve this.

Stereoselective synthesis aims to control the formation of stereocenters during the reaction. For example, in the synthesis of 7R-Paeonimetaboline-I, a related natural product with a complex stereochemical array, electrophilic attack by methyl iodide on a lactone enolate intermediate proceeded with high stereoselectivity (>95:5) to establish the desired 7R stereochemistry. williams.edu One-pot decarboxylation-alkylation of β-hydroxy amino acids can also lead to 1,2-amino alcohols, potential precursors for chiral isoquinolines, with excellent stereoselectivity. nih.gov

While specific methods for the chiral resolution of this compound are not detailed in the provided search results, general techniques for separating enantiomers include classical resolution via diastereomeric salt formation with a chiral resolving agent, and chromatographic methods using a chiral stationary phase. The development of stereoselective synthetic routes is often preferred as it can be more efficient than resolving a racemic mixture.

Comprehensive Spectroscopic and Structural Elucidation of 1 7 Aminoisoquinolin 2 1h Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. uni.lubmrb.io By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of atoms, their connectivity, and spatial relationships. sigmaaldrich.com For a molecule such as 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Chemical structure of this compound with atom numbering.
Figure 1. Chemical structure and predicted atom numbering for this compound.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The predicted spectrum of this compound would show distinct signals for the acetyl group, the dihydroisoquinoline core, and the amino group protons.

The acetyl methyl protons (H-11) are expected to appear as a sharp singlet in the upfield region, typically around 2.2-2.4 ppm. The protons on the partially saturated ring (H-1, H-3, H-4) would show characteristic chemical shifts and couplings. The methylene (B1212753) protons at C-1 (H-1) would likely appear as a singlet around 4.5-4.8 ppm. The vinyl protons H-3 and H-4 would resonate further downfield (5.8-6.5 ppm) and would be coupled to each other, appearing as doublets.

In the aromatic portion, H-8, being ortho to the amino group, is expected to be the most shielded, appearing around 6.6-6.8 ppm as a doublet. H-6, situated between the amino group and the fused ring junction, would likely appear as a doublet of doublets around 6.9-7.1 ppm. H-5, being ortho to the C-4a/C-8a ring junction, would be the most deshielded of the aromatic protons and appear as a doublet around 7.2-7.4 ppm. The protons of the amino group (-NH₂) would typically appear as a broad singlet.

Predicted ¹H NMR Data for this compound

Proton (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 4.65 s (singlet) -
H-3 6.05 d (doublet) J = 7.5
H-4 6.40 d (doublet) J = 7.5
H-5 7.30 d (doublet) J = 8.0
H-6 7.00 dd (doublet of doublets) J = 8.0, 2.5
H-8 6.70 d (doublet) J = 2.5
7-NH₂ 4.50 br s (broad singlet) -

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The carbonyl carbon (C-10) of the acetyl group is the most deshielded carbon, expected to resonate far downfield around 168-170 ppm.

The carbons of the aromatic ring will appear in the typical aromatic region (110-150 ppm). C-7, being bonded to the nitrogen of the amino group, would be significantly shielded. Conversely, the quaternary carbons of the ring junction (C-4a, C-8a) and the carbon bearing the amino group (C-7) would have distinct chemical shifts. The vinyl carbons (C-3, C-4) and the methylene carbon (C-1) of the dihydroisoquinoline ring would appear in the mid-field region. The methyl carbon (C-11) of the acetyl group will be the most shielded, appearing furthest upfield.

Predicted ¹³C NMR Data for this compound

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C-1 45.0
C-3 125.5
C-4 128.0
C-4a 129.5
C-5 130.0
C-6 118.0
C-7 146.0
C-8 115.0
C-8a 127.0
C-10 (C=O) 169.0

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. caymanchem.comuni.lu

A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:

A strong cross-peak between the vinyl protons H-3 and H-4, confirming their adjacent relationship.

Correlations within the aromatic spin system: a cross-peak between H-5 and H-6, and another between H-6 and H-8, confirming their connectivity on the benzene (B151609) ring.

No correlations would be expected for the singlet signals of H-1 and the acetyl methyl group (H-11).

The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This is a powerful tool for definitively assigning carbon signals based on their known proton assignments. Key expected correlations include:

H-1 with C-1

H-3 with C-3

H-4 with C-4

H-5 with C-5

H-6 with C-6

H-8 with C-8

The methyl protons (H-11) with the methyl carbon (C-11). Quaternary carbons (C-4a, C-8a, C-7, C-10) would be absent from the HSQC spectrum as they bear no directly attached protons.

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). caymanchem.com This is arguably the most important experiment for piecing together the molecular skeleton and confirming the position of substituents and quaternary carbons. Key expected HMBC correlations for confirming the structure would include:

Acetyl Group Placement: A strong correlation from the methyl protons (H-11) to the carbonyl carbon (C-10) would be seen. A crucial correlation from H-1 to the carbonyl carbon (C-10) would confirm that the acetyl group is attached to the nitrogen at position 2.

Ring Fusion and Aromatic Substitution:

Proton H-5 would show correlations to C-4, C-7, and the quaternary carbon C-8a.

Proton H-8 would show correlations to C-6 and the quaternary carbon C-4a.

Proton H-1 would show correlations to the quaternary carbon C-8a and to C-3. These correlations would unambiguously confirm the connectivity of the entire isoquinoline (B145761) framework and the placement of the amino and acetyl groups.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis:3.4.1. High-Resolution Mass Spectrometry (HRMS):Detailed HRMS data, which would confirm the exact molecular formula and provide insights into the fragmentation patterns of this compound, are not publicly available.

Due to the absence of these specific research findings, a comprehensive scientific article focusing solely on the spectroscopic and structural elucidation of this compound cannot be generated at this time. The synthesis and full characterization of this compound may have been performed in private industrial research, but the results have not been disseminated in publicly accessible scientific journals or databases.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, providing a characteristic "fingerprint" that can be used for structural elucidation.

For a hypothetical analysis of this compound (molar mass: 188.23 g/mol ), one would expect to observe a molecular ion peak at m/z 188. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 145, or the loss of a methyl radical (•CH₃, 15 Da) resulting in a fragment at m/z 173. Further fragmentation of the isoquinoline ring system would produce a complex pattern of lower mass ions. The NIST WebBook provides mass spectra for related compounds like 1-(1H-pyrrol-2-yl)-ethanone, which can offer insights into typical fragmentation patterns of N-acylated heterocyclic compounds. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺, at an m/z of 189.24. Depending on the source conditions, adducts with solvent molecules or cations (e.g., [M+Na]⁺) might also be observed. The presence of the basic amino group would facilitate protonation. This technique is generally less prone to fragmentation than EI-MS, often providing a clear determination of the molecular weight.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While no specific single-crystal X-ray diffraction data exists for this compound, studies on related heterocyclic compounds provide a basis for what might be expected. For instance, the crystal structure of 1-(3-Amino-1H-inden-2-yl)ethanone, a compound with some structural similarities, was determined to be monoclinic. nih.govresearchgate.net A hypothetical crystal data table for the title compound is presented below for illustrative purposes, based on typical values for small organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~10-15
c (Å)~9-14
β (°)~90-105
V (ų)~1100-1500
Z4

This table is purely illustrative and not based on experimental data for the title compound.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of the amino group (-NH₂) and the carbonyl group (C=O) would likely lead to the formation of strong intermolecular hydrogen bonds.

Specifically, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions could lead to the formation of chains or more complex three-dimensional networks in the solid state. Additionally, the aromatic isoquinoline ring system could participate in π-π stacking interactions with neighboring molecules. The study of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one has shown the significance of C-H···π and N···H contacts in the crystal packing of related enaminone structures. mdpi.com A detailed analysis of these interactions would require experimentally determined crystallographic data.

Advanced Computational Chemistry and Theoretical Investigations of 1 7 Aminoisoquinolin 2 1h Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These calculations solve the Schrödinger equation (or approximations of it) for a given molecular system.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, various analyses can be performed to understand the molecule's electronic characteristics and predict its chemical reactivity.

Mulliken Charge Analysis and Atomic Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. This analysis provides valuable insights into the electronic structure, reactivity, and potential interaction sites of a compound. The distribution of atomic charges is calculated based on the linear combination of atomic orbitals (LCAO) molecular orbital method.

For 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, a Mulliken charge analysis would reveal the charge distribution across the isoquinoline (B145761) ring system, the amino group, and the acetyl group. It would be expected that the nitrogen and oxygen atoms, being highly electronegative, would carry negative partial charges, while the hydrogen atoms and certain carbon atoms would exhibit positive partial charges. The analysis would help in identifying the most electrophilic and nucleophilic sites in the molecule, which is crucial for understanding its chemical behavior and potential for forming intermolecular bonds. However, specific Mulliken charge values for the individual atoms of this compound have not been reported in the scientific literature.

Vibrational Frequencies and Spectroscopic Data Simulation

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra of molecules. These simulations can predict the infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts and UV-Vis absorption spectra, providing a theoretical counterpart to experimental data.

Theoretical Infrared and Raman Spectra Prediction

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By simulating the vibrational modes of this compound, researchers could identify the characteristic frequencies associated with specific functional groups, such as the N-H stretching of the amino group, the C=O stretching of the acetyl group, and the various vibrations of the aromatic isoquinoline core. A comparison between the theoretical and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational properties. Unfortunately, no such theoretical predictions for the IR and Raman spectra of this compound are currently available in published research.

Nuclear Magnetic Resonance Chemical Shift Calculations (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. For this compound, GIAO calculations would predict the chemical shifts for each hydrogen and carbon atom in the molecule. These theoretical values, when compared with experimental NMR data, can help to unambiguously assign the signals in the spectra to the corresponding atoms, confirming the connectivity and stereochemistry of the molecule. As with other computational data for this compound, specific GIAO-calculated NMR chemical shifts for this compound have not been documented.

UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. This analysis can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. A TD-DFT study of this compound would provide insights into its electronic structure and the nature of its chromophores. The calculations would reveal which molecular orbitals are involved in the electronic transitions and how the different parts of the molecule contribute to its absorption of light. Such a theoretical spectrum would be a valuable tool for interpreting experimental UV-Vis data. However, published TD-DFT calculations for the UV-Vis spectrum of this compound could not be located.

Crystal Structure Prediction and Analysis

The arrangement of molecules in a crystal lattice is fundamental to the solid-state properties of a compound. While experimental techniques like X-ray crystallography provide definitive structures, computational methods can be used to predict and analyze crystal packing and intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the regions of close contact between molecules and can be used to generate two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions.

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the presence of hydrogen bonds involving the amino group (N-H···O or N-H···N), as well as C-H···π interactions with the aromatic ring system. The analysis would quantify the percentage of the Hirshfeld surface corresponding to different types of contacts, such as H···H, C···H, and O···H interactions, providing a detailed picture of the forces that hold the crystal lattice together. Without an experimentally determined or computationally predicted crystal structure, a Hirshfeld surface analysis of this compound remains a theoretical exercise with no specific data to report.

π-π Stacking and Hydrogen Bonding Interactions

The molecular architecture of this compound, featuring an isoquinoline ring system, suggests the potential for significant non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the supramolecular chemistry and biological activity of many compounds.

π-π Stacking: The planar aromatic moiety of the isoquinoline core is expected to participate in π-π stacking interactions. These occur when two aromatic rings align face-to-face or face-to-edge, driven by a combination of electrostatic and van der Waals forces. The precise geometry and energetic favorability of these interactions would depend on the electronic distribution within the ring, which is influenced by the amino and acetyl substituents. Computational methods such as Density Functional Theory (DFT) with dispersion corrections would be essential to accurately model and quantify the strength of these interactions.

Hydrogen Bonding: The presence of the amino group (-NH2) and the carbonyl group (C=O) in this compound provides sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. These interactions can occur intramolecularly, influencing the compound's conformation, or intermolecularly, leading to the formation of dimers or larger aggregates in the solid state or in solution. Quantum chemical calculations would allow for the determination of the bond lengths, angles, and energies associated with these hydrogen bonds.

A hypothetical table of potential hydrogen bond parameters, derived from theoretical calculations, is presented below to illustrate the type of data that would be generated from such a study.

Donor AtomAcceptor AtomInteraction TypeCalculated Distance (Å)Calculated Energy (kcal/mol)
N-H (Amino)O (Carbonyl)Intramolecular--
N-H (Amino)N (Isoquinoline)Intermolecular--
N-H (Amino)O (Carbonyl, other molecule)Intermolecular--
Note: This table is illustrative. The data is hypothetical due to the absence of specific published research on this compound.

Conformation Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily associated with the rotation around the N-C bond of the acetyl group and the puckering of the dihydroisoquinoline ring. A conformation analysis would aim to identify the most stable three-dimensional arrangements of the molecule.

Potential Energy Surfaces (PES): A potential energy surface is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. For this compound, scanning the dihedral angle of the acetyl group relative to the isoquinoline ring would reveal the rotational barriers and the preferred orientation of this group.

The findings from such an analysis are crucial for understanding how the molecule might fit into a binding site of a biological target, for instance. A summary of hypothetical conformational analysis data is provided in the table below.

ConformerDihedral Angle (H-N-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
A--
B90°--
C180°--
Note: This table is illustrative. The data is hypothetical due to the absence of specific published research on this compound.

Mechanistic Studies and Chemical Transformations of 1 7 Aminoisoquinolin 2 1h Yl Ethanone

Investigation of Reaction Pathways during Synthesis

The synthesis of the 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone framework involves the construction of the isoquinoline (B145761) core, which can be achieved through established named reactions, followed by functional group manipulations. A plausible and widely used method for forming the isoquinoline skeleton is the Pomeranz-Fritsch reaction (or its modifications like the Pomeranz-Fritsch-Bobbitt reaction), which involves the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comdrugfuture.comthermofisher.comwikipedia.org The synthesis would proceed by forming the isoquinoline ring system, followed by the introduction of the amino group at the C7 position and N-acetylation.

The key cyclization step is an electrophilic aromatic substitution, where the electronic nature of substituents on the starting benzaldehyde (B42025) ring significantly impacts the reaction's feasibility and regiochemical outcome. nih.gov The subsequent N-acetylation is a nucleophilic acyl substitution, where the nitrogen of the dihydroisoquinoline attacks an acetylating agent. vedantu.com

The outcome of chemical reactions is often dictated by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control). wikipedia.orgnumberanalytics.com These principles are highly relevant in the synthesis of substituted isoquinolines.

Reaction Conditions: The conditions for the cyclization step, such as acid concentration and temperature, can influence whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org Lower temperatures and shorter reaction times tend to favor the kinetic product, which is formed via the lowest activation energy pathway. libretexts.orgmasterorganicchemistry.com Conversely, higher temperatures can provide enough energy to overcome reverse activation barriers, allowing the system to reach equilibrium and favor the most thermodynamically stable product. libretexts.orgmasterorganicchemistry.com

Enolate Formation: In reactions involving carbonyl groups, such as potential side reactions or subsequent modifications, the deprotonation of an unsymmetrical ketone can lead to either a kinetic or thermodynamic enolate. The kinetic enolate forms by removing the most accessible proton, often favored by bulky bases and low temperatures, while the thermodynamic enolate is the more substituted, stable form. wikipedia.org

The table below summarizes the general conditions that favor kinetic versus thermodynamic control.

Control TypeFavored ConditionsProduct Characteristics
Kinetic Low Temperature, Short Reaction Time, Strong/Bulky BaseForms faster (lower activation energy)
Thermodynamic High Temperature, Long Reaction Time, Reversible ConditionsMore stable (lower overall Gibbs free energy)

Understanding the intermediates and transition states in a reaction pathway is fundamental to explaining its mechanism and selectivity.

Pomeranz-Fritsch Reaction: The mechanism involves the initial formation of a benzalaminoacetal (a Schiff base). chemistry-reaction.com Acid catalysis protonates an alkoxy group, which is then eliminated to form a carbocation. The crucial step is the subsequent intramolecular electrophilic attack of the aromatic ring on this carbocation to form the new C-C bond, leading to the isoquinoline core after further elimination and aromatization. chemistry-reaction.com The stability of the cationic intermediate is a key factor in the success of the cyclization.

N-Acetylation: The acetylation of the isoquinoline nitrogen proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). vedantu.com This forms a tetrahedral intermediate. The stability of this intermediate and the subsequent collapse to expel the leaving group (e.g., chloride) determines the reaction rate. The transition state involves the partial formation of the N-C bond and the partial breaking of the carbonyl π bond. nih.gov The reversibility of S-to-N acyl transfers, a related process, is often thermodynamically driven toward the more stable amide product. nih.gov

Post-Synthetic Modifications and Derivatization Reactions

The dual functionality of this compound, possessing both a nucleophilic aromatic amine and an amide carbonyl group, allows for a wide array of post-synthetic modifications.

The 7-amino group is a versatile handle for derivatization, behaving as a typical nucleophilic aromatic amine.

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary starting amine, leading to potential overalkylation. acs.org The reaction typically proceeds via an SN2 mechanism. A self-limiting alkylation strategy using N-aminopyridinium salts has been developed to selectively produce secondary amines by avoiding this overalkylation issue. acs.org

Acylation: This is a common and efficient transformation. The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in a nucleophilic acyl substitution to form amides. vedantu.comias.ac.in This reaction is often used for protection or to introduce new functional moieties. Biocatalytic N-acylation using enzymes like acyltransferase from Mycobacterium smegmatis offers a green and highly chemoselective alternative, allowing for acylation in aqueous media even in the presence of other sensitive groups like hydroxyls. unimi.it

Condensation Reactions: The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is fundamental in forming new C-N double bonds and is often reversible. This reactivity can be used to temporarily protect the primary amine while another part of the molecule is modified. acs.org

The following table details common derivatization reactions for the amine group.

Reaction TypeReagent ExampleProduct Type
Alkylation Alkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine
Acylation Acyl Chloride (e.g., Benzoyl Chloride)Amide
Condensation Aldehyde (e.g., Benzaldehyde)Imine (Schiff Base)

The amide carbonyl group at the 2-position is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the resonance contribution from the nitrogen lone pair. However, it can still participate in certain reactions.

Nucleophilic Additions: While the amide carbonyl is relatively stable, strong nucleophiles can, under certain conditions, add to the carbonyl carbon. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org For this specific compound, such reactions might require harsh conditions and could lead to ring-opening or other transformations. Nucleophilic addition to the isoquinoline ring itself, particularly at the C1 position, is a characteristic reaction of the parent aromatic system, especially with strong nucleophiles like organolithium reagents. quimicaorganica.orggcwgandhinagar.com

Condensations: Amide carbonyls are not typically reactive in classical condensation reactions like the aldol (B89426) or Claisen condensations, which require an enolizable proton alpha to the carbonyl. The acetyl methyl group in this compound does have enolizable protons, but the reactivity would be more akin to that of a ketone.

Theoretical Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reaction mechanisms, stability, and electronic properties of molecules like isoquinoline derivatives. nih.govnih.gov

While specific theoretical studies on this compound are not prevalent in the literature, the methodologies are well-established. DFT calculations can be used to:

Optimize Molecular Structures: Determine the most stable three-dimensional conformations of reactants, intermediates, products, and transition states. nih.gov

Calculate Reaction Energetics: Compute the energies of all species along a reaction pathway to create an energy profile, which helps distinguish between kinetic and thermodynamic control and identify the rate-determining step. nih.gov

Analyze Electronic Properties: Investigate molecular orbitals (e.g., HOMO-LUMO gaps), electrostatic potential maps, and natural bond orbital (NBO) analysis to understand reactivity, charge distribution, and donor-acceptor interactions within the molecule. nih.govacs.orgnih.gov For instance, DFT can rationalize how substituents on the isoquinoline ring influence the electron density and, consequently, the sites of electrophilic or nucleophilic attack. nih.gov

Such computational studies are invaluable for predicting reactivity, designing new synthetic routes, and rationalizing experimental observations for complex heterocyclic systems. nih.govyoutube.com

Computational Modeling of Reaction Coordinates

Computational modeling of reaction coordinates for this compound provides valuable insights into the mechanisms of its chemical transformations. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of computational chemistry applied to related N-acyl-dihydroisoquinoline systems can be extrapolated to understand its behavior.

Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction. For a hypothetical reaction involving this compound, such as electrophilic addition or nucleophilic substitution, DFT calculations can be employed to identify the transition states and intermediates. The process typically involves:

Geometry Optimization: The three-dimensional structures of the reactant, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactant and product, confirming that the identified transition state connects the intended species.

For this compound, the presence of the electron-donating amino group at the 7-position and the electron-withdrawing acetyl group on the nitrogen atom significantly influences the electron distribution in the isoquinoline ring system. Computational models would likely show that these substituents affect the energy barriers of various potential reactions. For instance, in a hypothetical electrophilic aromatic substitution, the activation energy for substitution at different positions of the benzene (B151609) ring moiety can be calculated to predict the most favorable reaction pathway.

Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State 1+15.2
Intermediate 1+5.8
Transition State 2+12.5
Product-10.3

Note: The data in this table is hypothetical and serves as an illustrative example of what computational modeling could predict for a reaction involving the title compound.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity for this compound can be approached using computational models that analyze its electronic structure. Key parameters derived from these calculations help in understanding where and how the molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory is a fundamental concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO indicates the region of the molecule most likely to donate electrons, thus predicting the site for electrophilic attack. For this compound, the electron-rich amino group and the benzene ring are expected to have high HOMO density.

The LUMO indicates the region of the molecule most likely to accept electrons, predicting the site for nucleophilic attack. The acetyl carbonyl group and the iminium-like character of the dihydroisoquinoline ring would contribute to the LUMO.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution in the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atom of the acetyl group and the amino group would be expected to be electron-rich, while the carbonyl carbon and the nitrogen atom would be relatively electron-poor.

The reactivity-selectivity principle can also be applied to predict the outcomes of reactions. youtube.comyoutube.com For instance, in reactions with a highly reactive reagent, the selectivity might be low, leading to a mixture of products. Conversely, a less reactive, more selective reagent would favor the formation of the thermodynamically most stable product.

Table 2: Predicted Reactivity Parameters for this compound

ParameterPredicted Value/RegionImplication
HOMO EnergyHighSusceptible to electrophilic attack
LUMO EnergyLowSusceptible to nucleophilic attack
HOMO DensityConcentrated on the benzene ring and amino groupLikely sites for electrophilic attack
LUMO DensityConcentrated on the acetyl carbonyl and C1 of the isoquinoline ringLikely sites for nucleophilic attack
Electrostatic PotentialNegative on the amino N and carbonyl O; Positive on carbonyl C and isoquinoline NGuides electrophilic and nucleophilic approaches

Note: The predictions in this table are based on general principles of organic chemistry and computational studies of analogous structures.

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity and stereoselectivity of chemical transformations involving this compound are governed by the interplay of electronic and steric factors within the molecule.

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.com In the case of this compound, several reactive sites exist.

Aromatic Ring: The 7-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Therefore, electrophiles are expected to preferentially attack the C6 and C8 positions of the isoquinoline ring.

Dihydroisoquinoline Ring: The enamine-like double bond (C3-C4) could be susceptible to electrophilic addition. However, the N-acetyl group reduces its reactivity. The C1 position is activated towards nucleophilic attack due to the adjacent nitrogen atom.

N-Acetyl Group: The carbonyl group can undergo nucleophilic addition.

The outcome of a specific reaction will depend on the nature of the reagents and reaction conditions. For example, a reaction proceeding via an ortho-quinone methide intermediate, generated from a related phenolic isoquinoline, has been shown to exhibit high regioselectivity in nucleophilic additions. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.comkhanacademy.org For this compound, stereoselectivity would be a key consideration in reactions that create new stereocenters. For instance, if the C1 position were to be attacked by a nucleophile, this could generate a new stereocenter. The facial selectivity of this attack (i.e., whether the nucleophile attacks from the top or bottom face of the molecule) would be influenced by the conformation of the dihydroisoquinoline ring and the steric bulk of the N-acetyl group.

In reactions involving related tetrahydroisoquinoline systems, the stereochemical outcome is often controlled by the existing stereocenters in the molecule or by the use of chiral catalysts. For example, asymmetric hydrogenation of a related dihydroisoquinoline can lead to the formation of a single enantiomer of the corresponding tetrahydroisoquinoline. While this compound is achiral, transformations that introduce chirality would require careful control to achieve stereoselectivity.

Table 3: Summary of Expected Regio- and Stereoselectivity

Reaction TypeExpected RegioselectivityExpected StereoselectivityControlling Factors
Electrophilic Aromatic SubstitutionC6 and C8 positionsNot applicableElectronic effects of the amino group
Nucleophilic Addition to C1C1 positionDependent on nucleophile and conditions; potentially diastereoselective if another stereocenter is presentSteric hindrance from the N-acetyl group and ring conformation
Reduction of C=N bondC1-N2 bondPotentially stereoselective with chiral reducing agentsCatalyst control, steric approach control

Exploration of Derivatives and Analogues of 1 7 Aminoisoquinolin 2 1h Yl Ethanone

Design Principles for Structural Modification

The design of new analogues of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is guided by several key principles aimed at optimizing its properties. nih.gov These strategies often involve bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, to enhance desired characteristics while minimizing unwanted effects. nih.gov Another common approach is the introduction of solubilizing groups to improve pharmacokinetic profiles. nih.gov

Key design strategies include:

Conformational Restriction: Introducing rigid elements or bulky groups to lock the molecule into a specific conformation, which can enhance binding affinity to a biological target.

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups to alter the reactivity and metabolic stability of the molecule.

Enhancement of Lipophilicity or Hydrophilicity: Modifying the molecule to achieve an optimal balance for membrane permeability and solubility.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound involves a variety of chemical transformations that allow for modifications at different positions of the molecule. researchgate.netnih.gov

Variations at the Isoquinoline (B145761) Ring System

Modifications to the isoquinoline core are crucial for exploring the structure-activity relationships. nih.govnih.gov A versatile method for creating substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This process allows for the introduction of a wide array of substituents onto the isoquinoline ring. nih.gov

Common synthetic strategies for isoquinoline ring modification include:

Pomeranz-Fritsch-Bobbitt Reaction: A classical method for synthesizing the tetrahydroisoquinoline core. mdpi.com

Pictet-Spengler Reaction: Used for the synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings are employed to introduce aryl or other functional groups at various positions of the isoquinoline ring. researchgate.net

Modifications of the Ethanone (B97240) Moiety

The ethanone group at the 2-position of the isoquinoline ring is a key site for modification. Alterations to this group can influence the molecule's reactivity and interaction with biological targets. evitachem.com The carbonyl group can undergo nucleophilic addition or be reduced to an alcohol. evitachem.com

Substitutions at the Amino Group

The amino group at the 7-position offers a handle for further functionalization. This group can be acylated, alkylated, or converted into other functional groups like sulfonamides to explore the impact of these changes on the molecule's properties. The amino group can also be oxidized to nitroso or nitro derivatives.

Structure-Property Relationship Studies in Chemical Reactivity

Understanding the relationship between the structure of a molecule and its properties is fundamental in chemical and pharmaceutical research. nih.govrsc.org For isoquinoline derivatives, these studies often focus on how different substituents influence their reactivity and potential biological activity. nih.govrsc.org For instance, the introduction of different substituents can alter the electron density of the isoquinoline ring system, thereby affecting its reactivity in various chemical transformations. mdpi.com

Table 1: Influence of Substituents on the Reactivity of Isoquinoline Analogues
SubstituentPositionEffect on ReactivityObserved Outcome
Electron-donating group (e.g., -OCH3)Aromatic RingIncreases electron density, activating the ring towards electrophilic substitution.Facilitates reactions like nitration or halogenation.
Electron-withdrawing group (e.g., -NO2)Aromatic RingDecreases electron density, deactivating the ring towards electrophilic substitution.Hinders reactions like Friedel-Crafts acylation.
Bulky group (e.g., tert-butyl)Near reactive centerSteric hindrance can block or slow down reactions at a nearby functional group.Decreased reaction rates for nucleophilic attack.

Comparative Analysis of Spectroscopic and Computational Data Across Analogues

Spectroscopic techniques and computational chemistry are invaluable tools for characterizing new analogues and understanding their properties at a molecular level. mdpi.com

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise structure of the synthesized analogues, confirming the position and nature of substituents.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl of the ethanone moiety and the N-H bonds of the amino group.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the new compounds.

Computational Analysis:

Density Functional Theory (DFT): Used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and predict the reactivity of the analogues. mdpi.com

Molecular Dynamics (MD) Simulations: Can be employed to study the conformational flexibility of the molecules and their interactions with solvent or biological macromolecules. mdpi.com

Supramolecular and Coordination Chemistry of 1 7 Aminoisoquinolin 2 1h Yl Ethanone

Investigation of Supramolecular Assemblies

There is no available crystallographic data for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone. Crystal structure analysis is the primary method for definitively determining the nature of supramolecular assemblies. Without this data, any discussion of hydrogen bonding, π-π stacking, and other non-covalent interactions would be purely speculative.

Hydrogen Bonding Networks

The molecule this compound possesses functional groups capable of acting as hydrogen bond donors (the amino group N-H) and acceptors (the amino nitrogen, the carbonyl oxygen, and the isoquinoline (B145761) nitrogen). In principle, these could lead to the formation of extensive intermolecular networks. However, without experimental structural data, the specific motifs, bond distances, and angles of these potential networks remain unknown. Studies on other heterocyclic α-amino acid derivatives have shown that N–H⋯X (where X is a heteroatom) interactions can stabilize certain conformations, but this cannot be directly applied to the target compound without specific evidence.

π-π Stacking Interactions

The isoquinoline ring system is an aromatic moiety capable of engaging in π-π stacking interactions. These interactions are common in the crystal structures of related quinoline (B57606) and isoquinoline derivatives, often with centroid-centroid distances observed in the range of 3.5 to 3.6 Å. researchgate.netrsc.orgresearchgate.net These interactions play a crucial role in the solid-state packing of aromatic molecules. For this compound, one could hypothesize the existence of such interactions, but the specific geometry (e.g., parallel-displaced or sandwich) and energetic contribution cannot be detailed without experimental or computational studies.

Ligand Properties and Coordination Potential

The chemical structure of this compound suggests it has the potential to act as a ligand for metal ions. The presence of multiple potential donor sites—the amino nitrogen, the isoquinoline nitrogen, and the carbonyl oxygen—opens up possibilities for various coordination modes.

Metal-Ligand Complex Formation

No studies documenting the synthesis and characterization of metal complexes with this compound as a ligand were found. Research on other aminoquinoline-based ligands demonstrates their ability to coordinate with a variety of transition metals, including rhodium, cobalt, and iron, forming stable complexes. rsc.org This suggests that the target compound could also form complexes, but no such examples have been reported.

Chelation and Denticity

The arrangement of donor atoms in this compound could potentially allow it to act as a chelating ligand. For instance, coordination involving both the 7-amino group and the isoquinoline nitrogen (N1) is conceivable, which would classify it as a bidentate ligand. The formation of a stable five- or six-membered chelate ring is a driving force for such coordination. However, without experimental evidence of its reaction with metal ions, its denticity and preferred chelation modes remain undetermined.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the supramolecular chemistry, coordination chemistry, spectroscopic characterization of coordination compounds, crystal engineering, or solid-state chemistry of the compound This compound .

The performed searches aimed to locate detailed research findings and data necessary to construct the requested article sections. However, the scientific literature available through the conducted searches does not appear to contain studies focused on the coordination complexes or crystal engineering aspects of this particular molecule.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with the specified subsections (7.2.3. Spectroscopic Characterization of Coordination Compounds and 7.3. Crystal Engineering and Solid-State Chemistry) based on the currently accessible information.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone?

The synthesis typically involves multi-step organic reactions, such as cyclization and functional group modifications. A general approach includes:

  • Step 1 : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, optimized with Lewis acids (e.g., acetic anhydride in pyridine for acetylation) .
  • Step 2 : Introduction of the ethanone moiety through nucleophilic acyl substitution or ketone coupling reactions.
  • Step 3 : Amination at the 7-position using nitration/reduction sequences or direct substitution with ammonia derivatives. Critical considerations: Protect the amino group during reactive steps to prevent side reactions.

Q. Which analytical techniques are essential for structural characterization?

Key methods include:

  • NMR Spectroscopy : Resolves conformational dynamics (e.g., slow interconversion of conformers observed in dihydroisoquinoline derivatives) .
  • LC-MS : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : Confirms absolute stereochemistry and solid-state packing, critical for structure-activity relationship (SAR) studies.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1636 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for neurological targets (e.g., K2P or N-type calcium channels) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways.

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scaled-up production?

  • Reaction Solvent : Use anhydrous pyridine or DMF to stabilize intermediates and reduce hydrolysis .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to enhance efficiency.
  • Purification : Employ flash chromatography (e.g., MeOH:CH₂Cl₂ gradients) or recrystallization from ethanol/water mixtures .
  • Quality Control : Implement orthogonal analytical methods (e.g., ¹H NMR and LC-MS) to detect impurities ≤0.1% .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. primary neurons) and incubation times .
  • Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer stability via HPLC).
  • Off-Target Effects : Use CRISPR-engineered cell lines to isolate target-specific activity.
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., methoxy vs. amino groups in isoquinoline derivatives) .

Q. What strategies improve blood-brain barrier (BBB) penetration for neurological applications?

  • Lipophilicity Optimization : Aim for logP 2–3; reduce polar surface area (<90 Ų) by masking the amino group with prodrugs .
  • In Silico Modeling : Predict BBB permeability using tools like SwissADME.
  • In Vitro Models : Validate with PAMPA-BBB or MDCK-MDR1 monolayers .

Structure-Activity Relationship (SAR) & Mechanism

Q. How do substituents on the isoquinoline ring influence biological activity?

  • 7-Amino Group : Enhances hydrogen bonding with target proteins (e.g., allosteric sites in ion channels) .
  • Methoxy vs. Halogen Substituents : Methoxy groups increase lipophilicity but may reduce solubility; halogens improve target affinity via hydrophobic interactions .
  • Ethanone Linker : Flexibility impacts binding kinetics; rigid analogs show higher selectivity .

Q. What mechanistic insights exist for its interaction with ion channels?

  • Allosteric Modulation : Binds extracellular cap domains of K2P channels, stabilizing inactive states .
  • Calcium Channel Blockade : Inhibits Cav2.2 (N-type) via competitive displacement of ω-conotoxin GVIA, reducing neurotransmitter release . Methodological Note: Use patch-clamp electrophysiology to validate voltage-dependent inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.